molecular formula C8H12N2 B1581022 2-tert-Butylpyrazine CAS No. 32741-11-0

2-tert-Butylpyrazine

Cat. No. B1581022
CAS RN: 32741-11-0
M. Wt: 136.19 g/mol
InChI Key: YNQZVOWNJKASKQ-UHFFFAOYSA-N
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Description

2-tert-Butylpyrazine is a chemical compound with the molecular formula C8H12N2 . It is also known by other names such as 2-T-BUTYLPYRAZINE and (1,1-Dimethylethyl)pyrazine .


Molecular Structure Analysis

The molecular structure of 2-tert-Butylpyrazine consists of a pyrazine ring substituted with a tert-butyl group . The molecular weight of the compound is 136.19 .


Physical And Chemical Properties Analysis

2-tert-Butylpyrazine is a liquid at 20 degrees Celsius . It has a specific gravity of 0.96 and a refractive index of 1.49 . The compound is colorless to light yellow in appearance .

Scientific Research Applications

Histamine H4 Receptor Ligands

Research by Altenbach et al. (2008) investigated a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). They optimized a compound that showed potent in vitro activity and acted as an anti-inflammatory agent in an animal model. This research implies potential therapeutic applications in pain management, indicating the relevance of compounds like 2-tert-Butylpyrazine in medical research (Altenbach et al., 2008).

Environmental Applications

Lutze et al. (2015) explored the degradation of chlorotriazine pesticides by sulfate radicals. The study highlights the reactivity of various compounds with sulfate radicals, shedding light on the potential environmental applications of 2-tert-Butylpyrazine in addressing contamination issues in agriculture and drinking water (Lutze et al., 2015).

Synthesis and Biological Evaluation

Doležal et al. (2006) presented the synthesis and analytical data of a series of substituted pyrazinecarboxamides, including 5-tert-butylpyrazine-2-carboxylic acid. The study discusses the anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity of these compounds. This indicates the potential of 2-tert-Butylpyrazine derivatives in pharmaceutical research and agriculture (Doležal et al., 2006).

Stroke Treatment

Marco-Contelles (2020) reviewed recent advances of tetramethylpyrazine nitrones, including (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide, for stroke treatment. This compound shows multi-target activity, indicating the utility of 2-tert-Butylpyrazine derivatives in developing treatments for cerebral ischemia and other neurological conditions (Marco-Contelles, 2020).

Flavonolignan Production

Tumova et al. (2005) studied the effect of substituted amides of pyrazine-2-carboxylic acids, including compounds with 2-tert-Butylpyrazine, on flavonolignan production in Silybum marianum culture. The findings suggest applications in enhancing secondary metabolite production in plant cell cultures, which can be valuable in agricultural and pharmaceutical contexts (Tumova et al., 2005).

Solar Cell Performance

Boschloo et al. (2006) explored the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells. The study highlighted its impact on the performance of solar cells, indicating potential applications of similar compounds in renewable energy technologies (Boschloo et al., 2006).

Safety And Hazards

2-tert-Butylpyrazine is a combustible liquid and can cause skin and eye irritation . Safety measures include keeping the substance away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as gloves and eye/face protection .

properties

IUPAC Name

2-tert-butylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-8(2,3)7-6-9-4-5-10-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQZVOWNJKASKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047421
Record name 2-tert-Butylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butylpyrazine

CAS RN

32741-11-0
Record name tert-Butylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32741-11-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-tert-Butylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-(1,1-dimethylethyl)-
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Record name 2-tert-Butylpyrazine
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Record name tert-butylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.518
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Record name 2-TERT-BUTYLPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
G Tong, N Zhao - Available at SSRN 4077062 - papers.ssrn.com
… To obtain novel Cu (I) complexes with tunable luminescence, a series of pyrazine ligands, 2-methylpyrazine (Me-Pz), 2-cyanopyrazine (CN-Pz), 2-tert-butylpyrazine (tBu-Pz) and 2-…
Number of citations: 0 papers.ssrn.com
S Rappenglück, S Sichler, G Höfner, T Wein… - …, 2018 - Wiley Online Library
… to expand the structural diversity amongst the test compounds, pyridine was finally replaced by other heteroaromatic compounds such as isoquinoline, thiazole, or 2-tert-butylpyrazine, …
S Rappenglück, S Sichler, G Höfner, T Wein… - …, 2018 - Wiley Online Library
… The synthetic value of our method is particularly demonstrated by the fact that even less nucleophilic N-heterocycles, such as 2-tert-butylpyrazine or 1,3-thiazole, underwent a smooth …
M Zviely - Chemistry and Technology of Flavors and …, 2005 - Wiley Online Library
Of the almost 20 million chemical compounds presently characterized, almost half are heterocyclic molecules. Heterocyclic molecules are significant due to their high abundance in …
Number of citations: 12 onlinelibrary.wiley.com
GC Daniels… - 2022 - apps.dtic.mil
… The surrogates, 2-ethylpyridine, 2-tert-butylpyrazine, ethyl heptanoate and ethyl-m-tolylacetate, were dissolved in hexadecane at 500 ppm and then expose to DI water using the same …
Number of citations: 2 apps.dtic.mil
GI Borodkin, AY Vorob'ev, MM Shakirov… - Russian Journal of …, 2011 - Springer
… No amination of pyrazine-2-carbonitrile (Ij) was observed, whereas in the reaction with 2-tertbutylpyrazine (If) only one isomeric cation IIIf was formed. We failed to identify cation IIi, for it …
Number of citations: 2 link.springer.com
W More - img.perfumerflavorist.com
Of the ca. 20 million chemical compounds presently characterized, almost half are heterocyclic molecules. Heterocyclic molecules are significant due to their abundance in nature, as …
Number of citations: 0 img.perfumerflavorist.com
W Kobel, M Hanack - Inorganic Chemistry, 1986 - ACS Publications
(Phthalocyaninato) ruthenium (II), PcRu, prepared by thermal decomposition of the bis (dimethyl sulfoxide) adduct PcRu-(Me2SO) 2-2Me2SO (3) is reacted with various N-donor ligands …
Number of citations: 213 pubs.acs.org
D Bayat - 2022 - open.metu.edu.tr
… In this process, after partial hydrogenation of the 2-tert-butylpyrazine amide, protection of nitrogens with N-Boc- and N-Cbz groups were carried out. Through asymmetric hydrogenation, …
Number of citations: 0 open.metu.edu.tr
S Rappenglück - 2019 - edoc.ub.uni-muenchen.de
The recent use of sarin as a chemical weapon in Syria as well as the high number of fatal poisonings with organophosphorus pesticides underline the threat emanating from …
Number of citations: 5 edoc.ub.uni-muenchen.de

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